molecular formula C20H15ClN4O3 B2414284 1-(2-Chlorophenyl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797603-47-4

1-(2-Chlorophenyl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2414284
CAS No.: 1797603-47-4
M. Wt: 394.82
InChI Key: QFHUOMJXSLGSNW-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C20H15ClN4O3 and its molecular weight is 394.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Microwave-Assisted Synthesis and Biological Activities : A related compound, a pyrazoline derivative, was synthesized using microwave irradiation methods, exhibiting significant anti-inflammatory and antibacterial activities (Ravula et al., 2016).

Antimicrobial and Anticancer Activities

  • Antimicrobial Evaluation : Novel imidazole ureas containing oxadiazoles were synthesized and evaluated for their antimicrobial properties, indicating potential in this field (Rani et al., 2014).
  • Antioxidant Activity : Similar compounds were assessed for their antioxidant activity, an essential aspect of medical research (George et al., 2010).
  • Anticancer Agents : A series of diaryl urea derivatives showed significant antiproliferative effects on cancer cell lines, suggesting their use in cancer research (Feng et al., 2020).

Synthesis and Structural Analysis

  • Synthesis and Structure-Activity Relationships : The synthesis of related thiazolyl urea derivatives and their structure-activity relationships were explored, highlighting their potential in drug design (Ling et al., 2008).

Novel Drug Discovery

  • Novel Drug Synthesis : Research into the synthesis of new series of oxadiazole derivatives as anticancer and antimicrobial agents demonstrates the potential of these compounds in drug discovery (Mahanthesha G et al., 2021).

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3/c21-14-7-2-4-9-16(14)23-20(26)22-15-8-3-1-6-13(15)12-18-24-19(25-28-18)17-10-5-11-27-17/h1-11H,12H2,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHUOMJXSLGSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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